Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyrimidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-methylbenzenesulfonyl chloride with 6-oxo-1,6-dihydropyrimidine-2-thiol, followed by acetylation and subsequent reaction with methyl 2-aminothiophene-3-carboxylate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Mechanism of Action
The mechanism of action of Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl and thiophene groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate: Similar structure but lacks the pyrimidine ring.
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Contains a thiophene ring and sulfonyl group but differs in the substituents and overall structure.
Uniqueness
Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate is unique due to its combination of a thiophene ring, pyrimidine ring, and sulfonyl group
Properties
Molecular Formula |
C19H16ClN3O6S3 |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
methyl 3-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H16ClN3O6S3/c1-10-3-4-11(7-12(10)20)32(27,28)14-8-21-19(23-17(14)25)31-9-15(24)22-13-5-6-30-16(13)18(26)29-2/h3-8H,9H2,1-2H3,(H,22,24)(H,21,23,25) |
InChI Key |
CUPRLVPOHSXNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(SC=C3)C(=O)OC)Cl |
Origin of Product |
United States |
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